molecular formula C10H11F3N2O2S B2511175 1-(2,3,4-Trifluorophenyl)sulfonylpiperazine CAS No. 731003-64-8

1-(2,3,4-Trifluorophenyl)sulfonylpiperazine

Cat. No. B2511175
CAS RN: 731003-64-8
M. Wt: 280.27
InChI Key: CQMUVUJEIQGXIW-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluorophenyl)sulfonylpiperazine is a chemical compound with the molecular formula C10H11F3N2O2S and a molecular weight of 280.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-(2,3,4-Trifluorophenyl)sulfonylpiperazine consists of a piperazine ring, which is a heterocyclic amine, attached to a sulfonyl group that is further connected to a trifluorophenyl group . The presence of fluorine atoms and the sulfonyl group likely contribute to the compound’s reactivity and potential applications.


Physical And Chemical Properties Analysis

The compound is predicted to have a melting point of 143.77°C and a boiling point of approximately 374.7°C at 760 mmHg . The density is predicted to be approximately 1.4 g/cm³, and the refractive index is predicted to be 1.53 at 20°C .

properties

IUPAC Name

1-(2,3,4-trifluorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2S/c11-7-1-2-8(10(13)9(7)12)18(16,17)15-5-3-14-4-6-15/h1-2,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMUVUJEIQGXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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